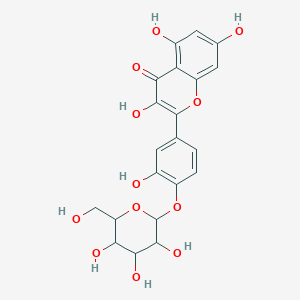
Quercetin-4'-o-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin-4’-O-glucoside, also known as spiraeoside, is a naturally occurring flavonoid glycoside. It is a derivative of quercetin, a well-known flavonoid found in various fruits, vegetables, and grains. Quercetin-4’-O-glucoside is particularly abundant in onions and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin-4’-O-glucoside typically involves the glycosylation of quercetin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer glucose moieties to quercetin under mild conditions. This method is preferred due to its specificity and efficiency .
Industrial Production Methods: Industrial production of quercetin-4’-O-glucoside often involves the extraction from plant sources, such as onions. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity quercetin-4’-O-glucoside .
Chemical Reactions Analysis
Types of Reactions: Quercetin-4’-O-glucoside undergoes various chemical reactions, including:
Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bond, releasing quercetin and glucose.
Glycosylation: Additional glycosylation can occur, forming diglucosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal ions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like glycosidases are used.
Glycosylation: Glycosyltransferases and sugar donors like UDP-glucose are employed.
Major Products:
Oxidation: Quercetin quinone and protein-quercetin adducts.
Hydrolysis: Quercetin and glucose.
Glycosylation: Quercetin diglucosides.
Scientific Research Applications
Quercetin-4’-O-glucoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quercetin-4’-O-glucoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and downregulates pro-inflammatory cytokines.
Anticancer Properties: It induces apoptosis in cancer cells by modulating signaling pathways like PI3K/AKT and MAPK.
Comparison with Similar Compounds
Quercetin-4’-O-glucoside is unique among flavonoid glycosides due to its specific glycosylation at the 4’ position. Similar compounds include:
Quercetin-3-O-glucoside (Isoquercitrin): Glycosylated at the 3 position, it has higher bioavailability but similar antioxidant properties.
Cyanidin-3-O-glucoside: Another flavonoid glycoside with potent antioxidant and anti-inflammatory effects.
Kaempferol-3-O-glucoside: Similar in structure but with different biological activities, including anti-cancer and anti-inflammatory properties.
Properties
IUPAC Name |
3,5,7-trihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBYZLTFSLSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
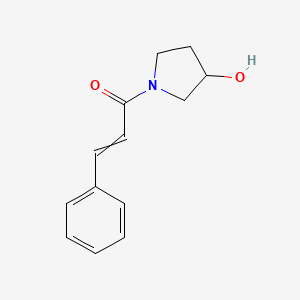
![Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B13389877.png)
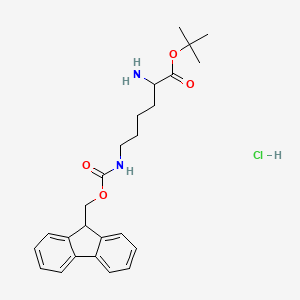
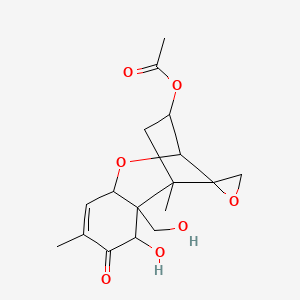
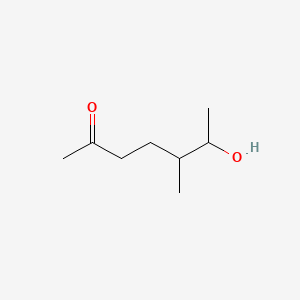
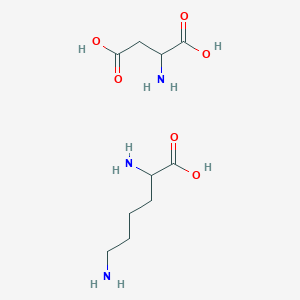

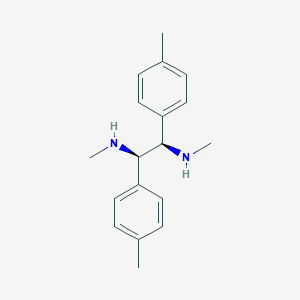
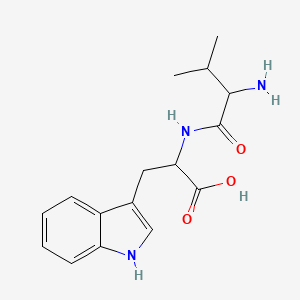
![[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13389924.png)
![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389928.png)
![1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13389938.png)
![oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13389942.png)

